molecular formula C6H6Br2N2O2 B2972564 methyl 2,5-dibromo-1-methyl-1H-imidazole-4-carboxylate CAS No. 2504203-10-3

methyl 2,5-dibromo-1-methyl-1H-imidazole-4-carboxylate

Cat. No.: B2972564
CAS No.: 2504203-10-3
M. Wt: 297.934
InChI Key: JRGWJIYBAQHTGT-UHFFFAOYSA-N
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Description

“Methyl 2,5-dibromo-1-methyl-1H-imidazole-4-carboxylate” is a chemical compound with the molecular formula C5H4Br2N2O2 . It is a solid substance .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C5H4Br2N2O2/c1-11-4(10)2-3(6)9-5(7)8-2/h1H3,(H,8,9) .


Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 283.91 . It is a solid substance that should be stored in an inert atmosphere, under -20°C . The compound has a density of 2.22g/cm3 .

Scientific Research Applications

Enzymatic Reactions and Metabolic Studies

N-demethylation Studies : Research has identified the process of N-demethylation as a significant metabolic pathway in both rats and humans for compounds like 4(5)-(3,3-dimethyl-1-triazeno)imidazole-5(4)-carboxamide. This reaction is mediated by liver microsomal enzymes and can be induced by certain drugs, highlighting the compound's role in studying metabolic enzyme activities (Skibba et al., 1970).

Synthesis and Chemical Properties

Synthesis of Imidazole Carboxylic Esters : The synthesis of 1-(o-hydroxyphenyl)imidazole carboxylic esters has been achieved through regioselective methods. These compounds serve as building blocks for synthesizing active-site model compounds of cytochrome c oxidase (CcO), demonstrating the use of methyl imidazole carboxylates in modeling and understanding enzyme mechanisms (Collman et al., 2000).

Ionic Liquid Precursor Synthesis : The unexpected synthesis of 1,3-dimethylimidazolium-2-carboxylate instead of the anticipated organic salt highlights the compound's potential in forming ionic liquids, which are of great interest for green chemistry and solvent-free reactions (Holbrey et al., 2003).

Antimicrobial Studies

Antimicrobial Activity : Methyl-5(or 4)-(3,3-dimethyl-1-triazeno)-imidazole-4(or 5)-carboxylate has shown broad-spectrum antimicrobial activity against various pathogens, including gram-positive and gram-negative bacteria, yeasts, filamentous fungi, and algae. This illustrates the compound's potential in developing new antimicrobial agents (Pittillo & Hunt, 1967).

Catalysis and Organic Synthesis

N-Heterocyclic Carbene Catalysis : Imidazole-based compounds, specifically N-heterocyclic carbenes, have been utilized as catalysts in transesterification and acylation reactions. This application is crucial for the efficient synthesis of esters, showcasing the role of these compounds in facilitating organic transformations (Grasa et al., 2003).

Safety and Hazards

“Methyl 2,5-dibromo-1-methyl-1H-imidazole-4-carboxylate” is harmful if swallowed, causes skin irritation, serious eye damage, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/eye protection/face protection .

Properties

IUPAC Name

methyl 2,5-dibromo-1-methylimidazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Br2N2O2/c1-10-4(7)3(5(11)12-2)9-6(10)8/h1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRGWJIYBAQHTGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(N=C1Br)C(=O)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Br2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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